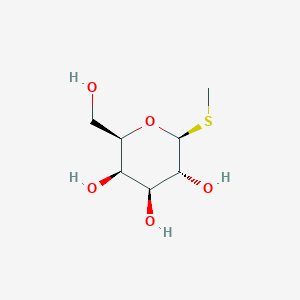
Methyl-1-thio-beta-D-galactopyranoside
Overview
Description
Beta-D-Galactopyranoside, methyl 1-thio-: is a synthetic carbohydrate derivative. It is commonly used in biochemical research due to its structural similarity to natural sugars. This compound is known for its role in studying carbohydrate-protein interactions and enzyme mechanisms.
Mechanism of Action
Target of Action
Beta-D-Galactopyranoside, methyl 1-thio-, also known as Methyl-β-D-thiogalactoside (TMG), primarily targets the lac repressor system in Escherichia coli . The lac repressor system is a crucial component in the regulation of the lac operon, a set of genes responsible for the transport and metabolism of lactose in E. coli .
Mode of Action
TMG interacts with the lac repressor system by acting as an inducer . In the presence of TMG, the lac repressor changes its conformation, which in turn allows the transcription of the lac operon . This leads to the production of β-galactosidase, an enzyme that catalyzes the hydrolysis of lactose into glucose and galactose .
Biochemical Pathways
The primary biochemical pathway affected by TMG is the lactose metabolism pathway in E. coli . When TMG induces the lac operon, it leads to the production of β-galactosidase, which then catalyzes the hydrolysis of lactose into glucose and galactose . These monosaccharides can then enter glycolysis, a metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP .
Pharmacokinetics
Given its solubility in water , it can be inferred that TMG may have good bioavailability
Result of Action
The primary molecular effect of TMG’s action is the induction of the lac operon, leading to the production of β-galactosidase .
Action Environment
The action of TMG is influenced by the presence of other sugars in the environment. For example, in the presence of glucose, the preferred energy source for E. coli, the induction of the lac operon by TMG is inhibited, a phenomenon known as catabolite repression . Therefore, the efficacy of TMG is influenced by the metabolic state of the cell and the availability of other energy sources .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, Beta-D-Galactopyranoside, methyl 1-thio- interacts with various enzymes, proteins, and other biomolecules. It is treated with various acyl halides to produce 6-O-acyl esters by direct acylation method .
Cellular Effects
Beta-D-Galactopyranoside, methyl 1-thio- has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Beta-D-Galactopyranoside, methyl 1-thio- is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Beta-D-Galactopyranoside, methyl 1-thio- change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Beta-D-Galactopyranoside, methyl 1-thio- vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Beta-D-Galactopyranoside, methyl 1-thio- is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Beta-D-Galactopyranoside, methyl 1-thio- is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Beta-D-Galactopyranoside, methyl 1-thio- and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galactopyranoside, methyl 1-thio- typically involves the thioglycosylation of methyl galactopyranoside. This reaction is carried out using thiol reagents under acidic conditions to form the thioether linkage . The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of beta-D-Galactopyranoside, methyl 1-thio- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include additional purification steps such as crystallization or chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Galactopyranoside, methyl 1-thio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioether group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the thioether group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted galactopyranosides .
Scientific Research Applications
Chemistry: Beta-D-Galactopyranoside, methyl 1-thio- is used in the synthesis of glycosylated compounds and as a building block for more complex carbohydrate structures .
Biology: In biological research, this compound is used to study carbohydrate-protein interactions, particularly in the context of enzyme mechanisms and receptor binding .
Industry: In the industrial sector, beta-D-Galactopyranoside, methyl 1-thio- is used in the production of specialty chemicals and as a reagent in various biochemical assays .
Comparison with Similar Compounds
Isopropyl beta-D-1-thiogalactopyranoside: Used as an inducer in molecular biology.
Phenyl 1-thio-beta-D-galactopyranoside: Utilized in studying galectin interactions.
Uniqueness: Beta-D-Galactopyranoside, methyl 1-thio- is unique due to its specific thioether linkage, which provides stability and resistance to hydrolysis compared to other glycosides. This makes it particularly useful in long-term biochemical studies and industrial applications .
Properties
CAS No. |
155-30-6 |
|---|---|
Molecular Formula |
C7H14O5S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
(3R,5R,6S)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3/t3?,4-,5?,6+,7-/m0/s1 |
InChI Key |
LZFNFLTVAMOOPJ-XMAYFYEJSA-N |
SMILES |
CSC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
CS[C@H]1[C@@H](C([C@H](C(O1)CO)O)O)O |
Canonical SMILES |
CSC1C(C(C(C(O1)CO)O)O)O |
Key on ui other cas no. |
155-30-6 |
Pictograms |
Irritant |
Synonyms |
methyl 1-thio-beta-D-galactopyranoside methyl beta-D-thiogalactopyranoside methyl beta-D-thiogalactoside methylthiogalactoside thiomethylgalactoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-[[(Z)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21407.png)
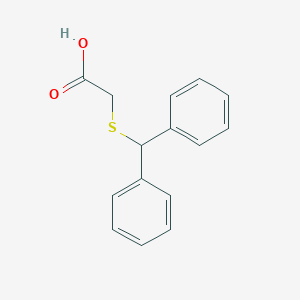
![1-amino-2-[(E)-2-hexyldodec-2-enyl]guanidine](/img/structure/B21411.png)
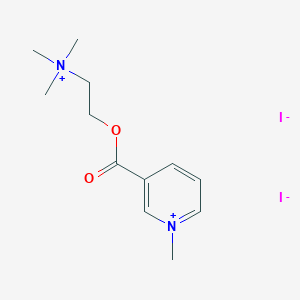

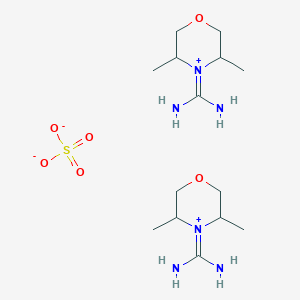
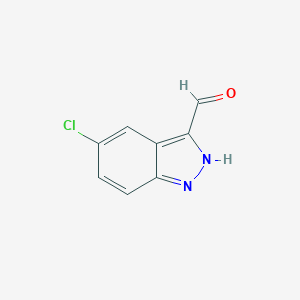

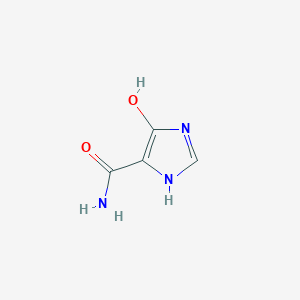
![2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride](/img/structure/B21432.png)
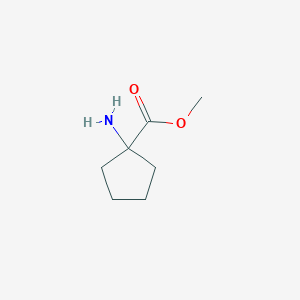
![2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid](/img/structure/B21442.png)

